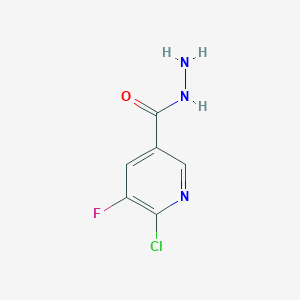

6-Chloro-5-fluoronicotinohydrazide

Description

6-Chloro-5-fluoronicotinohydrazide is a nicotinamide derivative characterized by a pyridine ring substituted with chlorine (Cl) at position 6 and fluorine (F) at position 5, coupled with a hydrazide functional group (-CONHNH₂). Its structural features, including electron-withdrawing substituents (Cl and F), influence its reactivity, solubility, and interactions with biological targets .

Propriétés

Formule moléculaire |

C6H5ClFN3O |

|---|---|

Poids moléculaire |

189.57 g/mol |

Nom IUPAC |

6-chloro-5-fluoropyridine-3-carbohydrazide |

InChI |

InChI=1S/C6H5ClFN3O/c7-5-4(8)1-3(2-10-5)6(12)11-9/h1-2H,9H2,(H,11,12) |

Clé InChI |

ZDVMPKIVYSAFFJ-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=NC(=C1F)Cl)C(=O)NN |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoronicotinohydrazide typically involves the halogenation of nicotinohydrazide derivatives. One common method includes the reaction of 6-chloronicotinic acid with hydrazine hydrate, followed by fluorination using a suitable fluorinating agent under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-5-fluoronicotinohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.

Applications De Recherche Scientifique

6-Chloro-5-fluoronicotinohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 6-Chloro-5-fluoronicotinohydrazide involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially disrupting their normal function. This can lead to various biological effects, such as inhibition of enzyme activity or interference with cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Key Research Findings

Reactivity and Stability: 6-Chloro-5-fluoronicotinoyl chloride (0.88 similarity) exhibits superior reactivity in coupling reactions compared to the hydrazide, making it a preferred intermediate in peptide synthesis . The hydrazide form demonstrates enhanced stability in aqueous environments relative to the acyl chloride, which hydrolyzes rapidly .

Biological Activity: Methyl 2-amino-5-fluoronicotinate (0.85 similarity) shows higher antimicrobial activity than the hydrazide, attributed to its amine group facilitating membrane penetration . 6-Chloro-5-fluoronicotinic acid (0.87 similarity) has been used in kinase inhibitor development due to its ability to chelate metal ions in active sites .

Substituent Position Effects :

- Chlorine at position 2 (e.g., 2-Chloro-5-fluoronicotinic acid, 0.81 similarity) reduces binding affinity in enzyme assays compared to position 6, highlighting the importance of substituent geometry .

Notes on Evidence and Limitations

- CAS Number Conflicts: The repeated use of CAS 884494-83-1 for both 6-Chloro-5-fluoronicotinic acid and Methyl 2-amino-5-fluoronicotinate suggests possible errors or undocumented derivatives. Cross-referencing with additional sources is advised.

- Functional Group Impact : Compounds with aldehydes (e.g., 4-(6-Chloro-5-fluoropyridin-3-yl)benzaldehyde) show higher similarity scores (0.90) due to shared aromatic and halogenated motifs, though their applications diverge in target-specific synthesis .

Q & A

Q. What analytical approaches validate the purity of 6-chloro-5-fluoronicotinohydrazide in complex mixtures?

- Methodology : Combine LC-MS/MS for trace impurity detection and DSC (differential scanning calorimetry) to assess thermal stability. Cross-reference with synthetic intermediates (e.g., 6-chloro-5-fluoronicotinoyl chloride) to identify residual reagents .

Tables for Key Data Reference

| Property | Method/Technique | Reference |

|---|---|---|

| Solubility in DMSO | UV-Vis spectroscopy | |

| Crystal Structure | X-ray diffraction | |

| Reactivity with Pd Catalysts | GC-MS, TON analysis | |

| Cytotoxicity | MTT assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.